molecular formula C20H19N3O3 B2868732 N1-(4-methoxybenzyl)-N2-(2-methylquinolin-4-yl)oxalamide CAS No. 941999-27-5

N1-(4-methoxybenzyl)-N2-(2-methylquinolin-4-yl)oxalamide

Cat. No. B2868732
CAS RN: 941999-27-5
M. Wt: 349.39
InChI Key: GJEXIQSPKWQEBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N1-(4-methoxybenzyl)-N2-(2-methylquinolin-4-yl)oxalamide” is a chemical compound that contains a quinoline moiety . Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It is a colorless hygroscopic liquid with a strong odor. Aged samples, if exposed to light, become yellow and later brown. Quinoline is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents .


Synthesis Analysis

The synthesis of quinoline derivatives has been a subject of interest due to their roles in natural and synthetic chemistry and their biological and pharmacological activities . The easiest method for the synthesis of 4-hydroxy-2(1H)-quinolones was previously considered to be the reaction of anilines using malonic acid equivalents .


Molecular Structure Analysis

The molecular structure of “N1-(4-methoxybenzyl)-N2-(2-methylquinolin-4-yl)oxalamide” would be based on the structures of its constituent parts. The quinoline moiety displays different tautomeric forms between the carbonyl groups, CH2-3 and NH of the quinoline moiety .


Chemical Reactions Analysis

Quinoline derivatives are known to undergo a variety of chemical reactions, including reactions with ethene-1,2,3,4-tetracarbonitrile to form new pyrano[3,2-c]quinolones .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N1-(4-methoxybenzyl)-N2-(2-methylquinolin-4-yl)oxalamide” would depend on its specific structure. For example, a related compound, “(4-Methoxy-benzyl)-(2-methyl-quinolin-4-yl)-amine”, has a predicted boiling point of 445.0±40.0 °C and a predicted density of 1.173±0.06 g/cm3 .

Scientific Research Applications

Anti-Fibrosis Activity

This compound has been studied for its potential anti-fibrotic activities. In the context of liver fibrosis, derivatives of this compound have shown promise in inhibiting the expression of collagen and the content of hydroxyproline in cell culture medium in vitro . This suggests that such compounds could be developed into novel anti-fibrotic drugs, offering a new avenue for treating conditions like liver cirrhosis.

Synthesis of Heterocyclic Compounds

The pyrimidine moiety, which is structurally related to the compound , is a privileged structure in medicinal chemistry. It has been employed in the design of libraries of novel heterocyclic compounds with potential biological activities . The compound’s structure could be used to synthesize a variety of heterocyclic compounds, which are crucial in drug discovery and development.

Antimicrobial Properties

Compounds containing the pyrimidine core, which is similar to the compound of interest, are known to exhibit antimicrobial activities . This opens up research opportunities for the compound as a potential antimicrobial agent, which could be particularly valuable in the fight against antibiotic-resistant bacteria.

Antiviral Applications

Similarly, pyrimidine derivatives have been reported to have antiviral properties . Research into the compound could extend into exploring its efficacy against various viral infections, potentially contributing to the development of new antiviral medications.

Antitumor Potential

The compound’s structural analogs have been associated with antitumor activities . Investigating this compound for its antitumor properties could lead to the discovery of new cancer therapies, especially for tumors that are resistant to current treatments.

Pharmaceutical Synthesis

The compound’s structure is conducive to the synthesis of related four-membered to seven-membered heterocycles, many of which show unique biological activities . This makes it a valuable precursor in pharmaceutical synthesis, where it could be used to create a range of biologically active molecules.

Drug Research and Development

Given the compound’s interesting pharmaceutical and biological activities, it is valuable in drug research and development . It could serve as a key intermediate in the synthesis of drugs with various therapeutic applications.

Biological Chemistry

The compound can be used in the construction of novel heterocyclic compound libraries with potential biological activities, an important component of chemical biology . This application is crucial for understanding biological processes at the molecular level and could lead to the development of targeted therapies.

Mechanism of Action

The mechanism of action of quinoline derivatives can vary widely depending on the specific compound and its biological target. Many quinoline derivatives have shown interesting pharmaceutical and biological activities, making them valuable in drug research and development .

Future Directions

The future directions in the study of quinoline derivatives like “N1-(4-methoxybenzyl)-N2-(2-methylquinolin-4-yl)oxalamide” could involve further exploration of their synthesis, chemical reactions, and potential biological activities. These compounds could have potential applications in drug research and development .

properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-N'-(2-methylquinolin-4-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c1-13-11-18(16-5-3-4-6-17(16)22-13)23-20(25)19(24)21-12-14-7-9-15(26-2)10-8-14/h3-11H,12H2,1-2H3,(H,21,24)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJEXIQSPKWQEBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(4-methoxybenzyl)-N2-(2-methylquinolin-4-yl)oxalamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.